molecular formula C26H22F3NO4 B12859490 Fmoc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid

Fmoc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid

Cat. No.: B12859490
M. Wt: 469.5 g/mol
InChI Key: LHOASNXTOYNEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Nomenclature and Structural Significance

The systematic IUPAC name for this compound is 3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethyl)phenyl]butanoic acid . Its molecular formula is $$ \text{C}{26}\text{H}{22}\text{F}{3}\text{NO}{4} $$, with a molecular weight of 469.5 g/mol . The structure comprises four key components:

  • Fmoc group : A photolabile protecting group that shields the α-amino group during solid-phase peptide synthesis (SPPS) .
  • (S)-configured β-carbon : Ensures stereochemical fidelity in peptide backbone assembly.
  • Butyric acid linker : Provides flexibility while maintaining spatial orientation.
  • 4-Trifluoromethylphenyl side chain : Imparts hydrophobicity and electron-withdrawing effects .

The stereochemistry at the β-carbon (S-configuration) is critical for mimicking natural L-amino acids in target interactions. The trifluoromethyl (-CF$$_3$$) group enhances binding affinity through hydrophobic interactions and dipole-dipole effects with aromatic residues like phenylalanine and tyrosine in protein pockets .

Table 1: Key Structural and Physicochemical Properties

Property Value/Description Source
Molecular Formula $$ \text{C}{26}\text{H}{22}\text{F}{3}\text{NO}{4} $$
Molecular Weight 469.5 g/mol
Chiral Center Configuration S-configuration at β-carbon
Side Chain LogP Contribution +1.2 (CF$$3$$ vs. CH$$3$$)

Historical Context in Peptidomimetic Design

The development of this compound parallels advancements in SPPS and peptidomimetics. Introduced in the 1970s, Fmoc chemistry replaced harsh acid-labile Boc (tert-butyloxycarbonyl) groups with base-labile alternatives, enabling milder synthesis conditions . This shift allowed incorporation of acid-sensitive residues like tryptophan and methionine without side-chain degradation .

Peptidomimetics emerged in the 1980s as strategies to overcome peptides’ poor bioavailability. By replacing labile amide bonds with rigid, fluorinated motifs, researchers achieved enhanced proteolytic resistance. For example, substituting phenylalanine with 4-trifluoromethylphenylalanine in opioid peptides increased their half-life in serum by 3-fold . The trifluoromethyl group’s electronegativity also stabilizes charge-transfer complexes with aromatic residues in G-protein-coupled receptors (GPCRs) .

Table 2: Evolution of Fluorinated Amino Acids in Peptide Synthesis

Decade Innovation Impact on Design
1970s Introduction of Fmoc protecting groups Enabled mild deprotection conditions
1980s First trifluoromethylated amino acids Improved metabolic stability
2000s QM/MM modeling of CF$$_3$$ interactions Rational design of binding affinity

Role of Fluorinated Moieties in Bioactive Molecules

The trifluoromethyl group in this compound serves three primary functions:

  • Hydrophobic Effect : The -CF$$3$$ group’s van der Waals volume (38 Å$$^3$$) exceeds that of -CH$$3$$ (25 Å$$^3$$), enhancing burial in hydrophobic protein pockets .
  • Electrostatic Modulation : The strong electron-withdrawing effect (-I) polarizes adjacent bonds, facilitating hydrogen bonding with backbone amides .
  • Metabolic Stability : Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, extending in vivo half-life .

Quantum mechanics/molecular mechanics (QM/MM) studies reveal that -CF$$3$$ substitutions near arginine or histidine residues improve binding energy by up to -4.36 kcal/mol compared to -CH$$3$$ . This is attributed to favorable interactions between the fluorinated moiety and guanidinium/imidazole side chains.

Table 3: Comparative Bioactivity of CF$$3$$ vs. CH$$3$$ Analogues

Parameter CF$$_3$$-Containing Peptide CH$$_3$$-Containing Peptide
IC$$_{50}$$ (nM) 12 ± 2 140 ± 20
Serum Half-life (h) 8.7 2.3
LogP 3.1 1.9

Data adapted from .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethyl)phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3NO4/c27-26(28,29)17-11-9-16(10-12-17)13-18(14-24(31)32)30-25(33)34-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOASNXTOYNEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-trifluoromethylbenzaldehyde and (S)-3-amino-4-butanoic acid.

    Formation of Intermediate: The initial step involves the condensation of 4-trifluoromethylbenzaldehyde with (S)-3-amino-4-butanoic acid to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Fmoc Protection: The final step involves the protection of the amino group with the Fmoc group using Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, efficient purification techniques, and stringent quality control measures to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Substitution Reactions Involving the Trifluoromethylphenyl Group

  • Suzuki-Miyaura Coupling : The aryl bromide derivative (synthesized via bromination of the parent compound) participates in palladium-catalyzed coupling with boronic acids to form biaryl structures.

  • SNAr Reactions : Under strongly basic conditions, fluorine atoms on the ring may undergo substitution with nucleophiles like amines or thiols .

Table 1: Substitution Reactions and Conditions

Reaction TypeConditionsProduct ApplicationSource
BrominationBr₂, FeBr₃, 0°C → RTIntermediate for cross-coupling
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°CBiaryl-peptide hybrids
Amine NASK₂CO₃, DMF, 60°CFunctionalized aromatic scaffolds

Peptide Bond Formation

The compound serves as a β-homophenylalanine analog in solid-phase peptide synthesis (SPPS):

  • Carboxyl Activation : The carboxylic acid is activated using HBTU/HOBt or EDCl/NHS in DMF, enabling coupling with free amines of growing peptide chains .

  • Stereoselectivity : The (S)-configuration ensures compatibility with natural L-amino acids, preserving peptide helicity .

Key Steps in SPPS:

  • Deprotection : Fmoc removal via 20% piperidine in DMF (2 × 5 min).

  • Coupling : Activated ester reacts with resin-bound peptide (2 hr, RT) .

Fmoc Deprotection Mechanism

The Fmoc group is cleaved under mild basic conditions through a β-elimination pathway:

  • Reagents : Piperidine, morpholine, or DBU in polar aprotic solvents (DMF, NMP).

  • Kinetics : Complete deprotection within 5–10 minutes at room temperature .

Table 2: Deprotection Efficiency

BaseTime (min)Efficiency (%)Side Reactions
Piperidine5>99Minimal
DBU3>99Risk of racemization

Stability Under Synthetic Conditions

  • Thermal Stability : Decomposes above 150°C; stored at 2–8°C for long-term stability .

  • Acid/Base Sensitivity : Stable in mildly acidic (pH 4–6) and basic (pH 8–10) conditions but degrades under strong acids (TFA) or bases (NaOH > 1M) .

Scientific Research Applications

Peptide Synthesis

Fmoc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid serves as a crucial building block in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptide chains. This compound enhances the stability and bioavailability of synthesized peptides, making it valuable for pharmaceutical applications.

Key Benefits:

  • Stability: Peptides synthesized with this compound exhibit improved resistance to enzymatic degradation compared to non-fluorinated analogs.
  • Bioavailability: The incorporation of the trifluoromethyl group enhances lipophilicity, which is essential for increasing the absorption of therapeutic peptides in biological systems.

Drug Development

The incorporation of this compound into drug candidates can significantly improve their pharmacological properties. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, enhancing bioavailability and efficacy.

Research Findings:

  • A study indicated that fluorinated amino acids often exhibit superior biological activity compared to their non-fluorinated counterparts, making this compound a valuable asset in drug design.

Bioconjugation

This compound is utilized in bioconjugation processes where it facilitates the attachment of drugs to biomolecules such as antibodies or proteins. This capability is crucial for targeted therapy applications, where precision in drug delivery can lead to improved therapeutic outcomes.

Case Study:

  • Research demonstrated successful bioconjugation using this compound to link anticancer drugs to monoclonal antibodies, resulting in enhanced specificity and reduced side effects.

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard for calibrating instruments and validating techniques used in the quantification of amino acids and peptides. Its unique properties make it suitable for various analytical applications.

Comparative Analysis of Fluorinated Amino Acids

CompoundLipophilicityStabilityBiological Activity
This compoundHighHighEnhanced
Non-fluorinated analogModerateModerateStandard

This table illustrates how this compound compares with non-fluorinated analogs in terms of key properties relevant to biological activity.

Mechanism of Action

The mechanism of action of Fmoc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid involves the protection of the amino group during peptide synthesis. The Fmoc group is selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form the desired peptide chain. The trifluoromethyl group enhances the compound’s stability and reactivity, facilitating efficient peptide synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Stereochemistry

(a) Positional Isomers
  • This alters steric and electronic interactions compared to the para-CF₃ isomer (target compound). Meta substitution may reduce symmetry and influence peptide backbone conformation in β³-peptides .
  • Enantiomeric differences can drastically affect biological activity, as seen in studies where β³-peptide stereochemistry dictated binding specificity to targets like hDM2 .
(b) Substituent Type
Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target compound 4-CF₃ C₂₆H₂₂F₃NO₄ 469.46 High hydrophobicity; electron-withdrawing
Fmoc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric acid 4-Br C₂₀H₁₈BrNO₃ 408.27 Bromine acts as a leaving group; useful in cross-coupling reactions
Fmoc-(S)-3-Amino-4-(4-tert-butylphenyl)-butyric acid 4-tert-butyl C₂₉H₃₁NO₄ 457.56 Bulky substituent; increases steric hindrance
Fmoc-(R)-3-Amino-4-(3-pyridyl)-butyric acid 3-pyridyl C₂₄H₂₂N₂O₄ 402.44 Introduces basic nitrogen; enhances solubility in polar solvents
(c) Electronic Effects
  • Electron-Donating Groups (e.g., 4-methoxy) : Increase electron density on the phenyl ring, altering π-π stacking interactions in peptide assemblies .
(a) Solubility
  • The 4-CF₃ derivative exhibits lower aqueous solubility compared to polar variants like the 3-pyridyl analog () but higher solubility in organic solvents (e.g., DMF, CH₂Cl₂), making it suitable for SPPS .
  • The 4-tert-butylphenyl variant (C₂₉H₃₁NO₄) is highly lipophilic, requiring prolonged coupling times in peptide synthesis due to steric hindrance .

Biological Activity

Fmoc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid (CAS Number: 270065-81-1) is a synthetic amino acid derivative commonly used in peptide synthesis and organic chemistry. Its unique structural features, particularly the trifluoromethyl group, enhance its biological activity, making it a subject of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its antibacterial and anticancer properties, supported by data tables and relevant research findings.

  • Molecular Formula: C26H22F3NO4
  • Molar Mass: 469.45 g/mol
  • Storage Conditions: 2-8°C
  • Hazard Classification: Irritant

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing trifluoromethyl groups. This compound has been evaluated for its efficacy against various bacterial strains. The presence of the trifluoromethyl group has been shown to enhance lipophilicity and improve membrane penetration, which is critical for antibacterial activity.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Bacillus mycoides8.0
Escherichia coli16.0
Candida albicans32.0

These results suggest that this compound exhibits moderate antibacterial properties, particularly effective against gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has also been investigated in various human cancer cell lines. The trifluoromethyl group plays a significant role in enhancing the compound's ability to inhibit cancer cell proliferation.

Cell Line IC50 (µM) Comparison with Doxorubicin (IC50 µM)
A549 (Lung)44.452.1
HCT116 (Colon)22.452.1
HePG2 (Liver)17.852.1

In these studies, this compound demonstrated IC50 values lower than Doxorubicin in some cases, indicating its potential as an effective anticancer agent.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Protein Inhibition : The trifluoromethyl group enhances binding affinity to target proteins involved in cell signaling pathways, such as EGFR and KRAS.
  • Gene Expression Modulation : Treatment with this compound has shown down-regulation of key genes associated with tumor growth and survival, including BRCA1, BRCA2, and TP53.
  • Reactive Oxygen Species (ROS) Induction : Similar to other anticancer agents, it may induce oxidative stress leading to apoptosis in cancer cells.

Case Studies

A recent publication examined a series of urea derivatives similar to this compound, showcasing their antibacterial and anticancer properties:

  • Study Findings :
    • Compounds exhibited varying degrees of antibacterial activity against resistant strains.
    • Anticancer assays indicated that specific derivatives had IC50 values significantly lower than traditional chemotherapeutics.

Q & A

Q. What are the standard synthetic protocols for Fmoc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid?

Methodological Answer: The compound is synthesized via solid-phase Fmoc chemistry , leveraging the Arndt-Eistert homologation procedure to generate β³-amino acids from enantiopure α-amino acids. Key steps include:

  • Fmoc protection : Introduction of the Fmoc group to the amine functionality to prevent undesired side reactions during peptide elongation.
  • Coupling conditions : Use of activating agents (e.g., HBTU/HOBt) in DMF to facilitate amide bond formation.
  • Purification : Reverse-phase HPLC (RP-HPLC) with C18 columns and acetonitrile/water gradients to isolate the product .

Q. How is structural characterization performed for this compound?

Methodological Answer: Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C26H22F3NO4: 481.16 g/mol).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by analytical HPLC) .

Q. What are the recommended storage conditions to maintain stability?

Methodological Answer: Store at -20°C in a desiccated environment to prevent hydrolysis of the Fmoc group. Avoid prolonged exposure to light, as Fmoc derivatives are photosensitive. Solutions in DMF should be used within 48 hours to minimize degradation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence peptide stability and binding interactions?

Methodological Answer: The trifluoromethyl (-CF₃) group enhances:

  • Hydrophobicity : Improves membrane permeability in cell-penetrating peptides.
  • Metabolic stability : Reduces enzymatic degradation via steric and electronic effects.
  • Target affinity : Engages in hydrophobic/π-π interactions with aromatic residues in proteins (e.g., hDM2/hDMX in p53 inhibition studies). Comparative studies using analogs (e.g., 4-chloro or 4-methylphenyl derivatives) via circular dichroism (CD) and fluorescence polarization (FP) assays reveal enhanced binding kinetics for the CF₃-substituted variant .

Q. What challenges arise when incorporating this amino acid into β-peptide chains?

Methodological Answer: Key challenges include:

  • Steric hindrance : The bulky CF₃ group may slow coupling efficiency. Mitigate by optimizing reaction times (e.g., 2–4 hours) and using excess activated amino acid (3–5 equiv).
  • Aggregation : Precipitates in polar solvents; dissolve in minimal DMF (0.1 M) before coupling.
  • Epimerization risk : Use low-temperature (0–4°C) coupling conditions and HOBt/DIPEA activators to preserve stereochemistry .

Q. How can enantiomeric impurities be resolved during synthesis?

Methodological Answer: Enantiomeric resolution is achieved via:

  • Chiral chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol gradients.
  • Diastereomeric salt formation : React with chiral auxiliaries (e.g., L-tartaric acid) in ethanol, followed by recrystallization. Evidence from 6-chlorotryptophan resolution shows >99% enantiomeric excess (ee) using these methods .

Q. What are the applications of this compound in designing β-peptide inhibitors?

Methodological Answer: The compound is used to synthesize β³-peptides targeting protein-protein interactions (PPIs), such as:

  • hDM2/hDMX inhibition : β³-peptides with CF₃-substituted residues show improved affinity (IC₅₀ ~50 nM) compared to non-fluorinated analogs.
  • Cell permeability : Enhanced via CF₃-driven lipophilicity, validated by flow cytometry in cancer cell lines. Structural optimization involves substituting CF₃ with other groups (e.g., cyano, nitro) to study SAR .

Key Research Findings

  • The CF₃ group increases peptide half-life in serum by 2–3× compared to non-fluorinated analogs .
  • RP-HPLC retention times for CF₃-substituted peptides are 15–20% longer due to enhanced hydrophobicity .
  • Circular dichroism confirms helical propensity in β³-peptides, critical for mimicking α-helical PPIs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.